molecular formula C20H16BrN3O2 B2584900 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one CAS No. 1260744-03-3

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one

Número de catálogo: B2584900
Número CAS: 1260744-03-3
Peso molecular: 410.271
Clave InChI: GXOXRRMUTIXVRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core substituted with a bromophenyl group and an oxadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Pfitzinger reaction, which involves the condensation of an isatin with an arylamine in the presence of a base. The oxadiazole ring can be introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The 3-bromophenyl substituent on the oxadiazole ring undergoes nucleophilic substitution under transition metal-catalyzed conditions. For example:

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C3-(3-biphenyl)-1,2,4-oxadiazole derivative75–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C3-(3-aminophenyl)-1,2,4-oxadiazole derivative60–70%

The bromine atom’s position (meta to the oxadiazole) directs cross-coupling reactions, enabling bioconjugation or functional group diversification .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits stability under physiological conditions but reacts under acidic or reductive environments:

  • Acidic Hydrolysis :
    In concentrated HCl (reflux, 6 hrs), the oxadiazole ring opens to form a diamide intermediate, which further rearranges into a quinazolinone derivative (yield: ~50%) .

    OxadiazoleHClDiamideΔQuinazolinone\text{Oxadiazole} \xrightarrow{\text{HCl}} \text{Diamide} \xrightarrow{\Delta} \text{Quinazolinone}
  • Reduction :
    Using LiAlH₄ in THF reduces the oxadiazole to a thioamide analog, though this pathway is less explored for this specific compound .

Quinoline Core Modifications

The dihydroquinolin-4-one moiety participates in oxidation and electrophilic substitution:

  • Oxidation :
    Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane oxidizes the 1,4-dihydroquinoline to a fully aromatic quinoline system (yield: 90%).

  • Electrophilic Substitution :
    Nitration (HNO₃/H₂SO₄, 0°C) occurs at the 5-position of the quinoline ring due to electron-withdrawing effects of the oxadiazole.

Functionalization of the Ethyl and Methyl Groups

  • Ethyl Group Alkylation :
    The ethyl substituent undergoes deprotonation with NaH in DMF, followed by alkylation with methyl iodide to yield a tertiary amine (yield: 65%).

  • Methyl Group Halogenation :
    Radical bromination (NBS, AIBN, CCl₄) selectively brominates the 6-methyl group on the quinoline, forming a bromomethyl intermediate (yield: 55%).

Photochemical and Thermal Stability

The compound decomposes at temperatures >250°C, releasing bromobenzene and CO₂, as confirmed by TGA analysis. Under UV light (254 nm), the oxadiazole ring undergoes partial cleavage, forming trace amounts of cyanamide derivatives .

Biological Activity and Reactivity Correlations

While not a direct reaction, the compound’s stability under physiological pH (t₁/₂ > 24 hrs in PBS) and susceptibility to hepatic CYP450-mediated oxidation inform its pharmacokinetic profile .

Key Research Findings:

  • The bromophenyl group’s reactivity enables late-stage diversification via cross-coupling .

  • Oxadiazole ring-opening under acidic conditions generates bioactive intermediates .

  • Ethyl and methyl groups serve as handles for further functionalization without disrupting the core structure.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has shown promising results in anticancer applications. Its structural similarity to known anticancer agents allows it to interact with key biological targets involved in cancer proliferation. Studies have demonstrated that derivatives of oxadiazole, including this compound, can inhibit the activity of enzymes such as EGFR (Epidermal Growth Factor Receptor), which is crucial for tumor growth and survival .

Case Study:
In vitro studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, the inhibition of cell growth was observed in assays targeting breast and lung cancer cells, suggesting that this compound may serve as a lead structure for developing new anticancer therapies .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one. The oxadiazole moiety is known for its ability to disrupt microbial cell function, making it a candidate for developing new antibiotics.

Case Study:
A study involving the synthesis and testing of similar compounds revealed significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were notably low for some derivatives, indicating their potential as effective antimicrobial agents .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions to ensure high yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure.

Synthesis Step Description
Step 1Formation of the quinoline core through cyclization reactions.
Step 2Introduction of the oxadiazole ring via condensation reactions.
Step 3Bromination at the phenyl group to enhance biological activity.

Mecanismo De Acción

The mechanism of action of 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is not fully understood, but it is believed to interact with specific molecular targets through its quinoline and oxadiazole moieties. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and affecting various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is unique due to its combination of a quinoline core with an oxadiazole ring and a bromophenyl group. This unique structure may confer distinct electronic, optical, and biological properties, making it a valuable compound for various applications .

Actividad Biológica

The compound 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19BrN4OC_{19}H_{19}BrN_4O, with a molecular weight of approximately 399.29 g/mol. The compound features a quinoline core substituted with an oxadiazole moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline and oxadiazole exhibit promising anticancer properties. For instance, compounds similar to This compound were evaluated against various cancer cell lines using the MTT assay. The results indicated significant cytotoxic effects against the MCF-7 breast cancer cell line.

CompoundIC50 (µM)Cell Line
Doxorubicin0.5MCF-7
Tested Compound0.8MCF-7

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Activity

The antimicrobial potential of the compound was assessed against a range of bacterial strains. In vitro studies showed that it possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound may be effective in treating infections caused by resistant bacterial strains .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Experimental models demonstrated a reduction in pro-inflammatory cytokines in response to treatment with the compound.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15070
IL-612050

This reduction suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

A recent case study focused on the synthesis and biological evaluation of various oxadiazole derivatives, including our compound of interest. The study reported that modifications on the oxadiazole ring significantly influenced biological activity, indicating structure-activity relationships (SAR) that could guide future drug design .

Propiedades

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2/c1-3-24-11-16(18(25)15-9-12(2)7-8-17(15)24)20-22-19(23-26-20)13-5-4-6-14(21)10-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOXRRMUTIXVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.